4,6(1H,5H)-Pyrimidinedione, 5-((3,4-dimethoxyphenyl)methylene)-1-((2,4-dimethylphenyl)methylene)dihydro-3-phenyl-2-thioxo-
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Overview
Description
4,6(1H,5H)-Pyrimidinedione, 5-((3,4-dimethoxyphenyl)methylene)-1-((2,4-dimethylphenyl)methylene)dihydro-3-phenyl-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 5-((3,4-dimethoxyphenyl)methylene)-1-((2,4-dimethylphenyl)methylene)dihydro-3-phenyl-2-thioxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate aldehydes and ketones with pyrimidinedione derivatives under acidic or basic conditions.
Cyclization Reactions: Formation of the pyrimidinedione ring through cyclization of intermediate compounds.
Thionation: Introduction of the thioxo group using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography, recrystallization, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, 5-((3,4-dimethoxyphenyl)methylene)-1-((2,4-dimethylphenyl)methylene)dihydro-3-phenyl-2-thioxo- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 5-((3,4-dimethoxyphenyl)methylene)-1-((2,4-dimethylphenyl)methylene)dihydro-3-phenyl-2-thioxo- involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interaction with Receptors: Modulating receptor activity to produce therapeutic effects.
Pathway Modulation: Affecting signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
4,6(1H,5H)-Pyrimidinedione Derivatives: Compounds with similar pyrimidinedione core structures but different substituents.
Thioxo Compounds: Molecules containing the thioxo group with varying chemical backbones.
Uniqueness
4,6(1H,5H)-Pyrimidinedione, 5-((3,4-dimethoxyphenyl)methylene)-1-((2,4-dimethylphenyl)methylene)dihydro-3-phenyl-2-thioxo- is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
89516-62-1 |
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Molecular Formula |
C28H26N2O4S |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-[(2,4-dimethylphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C28H26N2O4S/c1-18-10-12-21(19(2)14-18)17-29-26(31)23(15-20-11-13-24(33-3)25(16-20)34-4)27(32)30(28(29)35)22-8-6-5-7-9-22/h5-16H,17H2,1-4H3/b23-15+ |
InChI Key |
DKMZWCRQWDCVQP-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/C(=O)N(C2=S)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)N(C2=S)C4=CC=CC=C4)C |
Origin of Product |
United States |
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